Acetyl iodide
Overview
Description
Acetyl iodide is an organoiodine compound with the formula CH3COI . It is a colorless liquid that is formally derived from acetic acid . Although it is far rarer in the laboratory than the related acetyl bromide and acetyl chloride, acetyl iodide is produced, transiently at least, on a far larger scale than any other acid halide .
Synthesis Analysis
Acetyl iodide is generated by the carbonylation of methyl iodide in the Cativa and Monsanto processes, which are the main industrial processes that generate acetic acid . It is also an intermediate in the production of acetic anhydride from methyl acetate . The reactions of acetyl iodide with thiourea, N,N ′-dimethylthiourea, imidazolidine-2-thione, and hexahydropyrimidine-2-thione resulted in the formation of S - or N -acetyl derivatives, depending on the temperature and structure of the sulfur functionality (thione or thiol) .
Molecular Structure Analysis
The molecular formula of Acetyl iodide is C2H3IO . The average mass is 169.949 Da and the monoisotopic mass is 169.922852 Da .
Chemical Reactions Analysis
Upon treatment with carboxylic acids, acetyl iodide does not exhibit reactions typical of acyl halides, such as acetyl chloride. Instead, acetyl iodide undergoes iodide/hydroxide exchange with most carboxylic acids . The reactions of acetyl iodide with pyridine at room temperature and with quinoline both at 20–25°C and on cooling to −50°C involve dehydrohalogenation of acetyl iodide with the formation of ketene and pyridinium or quinolinium iodides .
Physical And Chemical Properties Analysis
Acetyl iodide is a colorless liquid . It has a molar mass of 169.949 g·mol−1 . It decomposes in water and has a boiling point of 108 °C .
Scientific Research Applications
1. Electrochemical Iodination
- Application Summary : Acetyl iodide is used in the electrochemical iodination process. This process is important for the synthesis of iodinated compounds, especially in the pharmaceutical field, where they are employed for the production of contrast media or iodinated active pharmaceutical ingredients .
- Methods and Procedures : The electrochemical behavior of iodide and iodine in water on carbonaceous anodes was studied. After selecting the suitable potential, in situ electrochemical iodination was successfully applied to 5-hydroxyisophthalic acid and 5-sulfosalicylic acid .
- Results and Outcomes : The study demonstrated the effectiveness of electrochemical iodination with the generation of iodinating species in situ in water by using iodides as the source of iodine atoms .
2. Electrophilic Iodination
- Application Summary : Acetyl iodide is used in the electrophilic iodination of organic compounds. This process opens comprehensive approaches for the synthesis of various biologically active compounds .
- Methods and Procedures : The best choice for the iodination of organic compounds is the use of molecular iodine or the iodide anion in combination with environmentally friendly and atom-efficient oxidants in the presence of desirable solvents or under solvent-free protocols .
- Results and Outcomes : The study highlighted recent advances in the iodination of organic compounds, including alkanes, alkenes, alkynes, and alkyl carbonyls using elemental iodine or iodides .
3. Substrate for Catalytic Properties
- Application Summary : Acetylthiocholine iodide may be used as a substrate based on the catalytic properties of iodide at lower potentials .
- Methods and Procedures : The specific methods and procedures for this application were not detailed in the source .
- Results and Outcomes : The study suggested that acetylthiocholine iodide can be used as a substrate, but only with careful optimization of the working conditions to avoid false signals due to iodide oxidation .
Safety And Hazards
Acetyl iodide is highly flammable and may be corrosive to metals . It causes severe skin burns and eye damage . Precautions include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Iodine clocks, which include Acetyl iodide, are fascinating nonlinear chemical systems with a promising future . The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .
properties
IUPAC Name |
acetyl iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3IO/c1-2(3)4/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKJTGQWLAUGQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3IO | |
Record name | ACETYL IODIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060141 | |
Record name | Acetyl iodide | |
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Molecular Weight |
169.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetyl iodide appears as a colorless, fuming liquid with a pungent odor. Soluble in benzene and ether (Merck 11th ed., 1989). Vapors are irritating to the eyes and mucous membranes. Vapor causes pulmonary edema. Corrosive to metals and skin., Colorless, fuming liquid with a pungent odor that turns brown on contact with air; [CAMEO] | |
Record name | ACETYL IODIDE | |
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Record name | Acetyl iodide | |
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Vapor Pressure |
32.4 [mmHg] | |
Record name | Acetyl iodide | |
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Product Name |
Acetyl iodide | |
CAS RN |
507-02-8 | |
Record name | ACETYL IODIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/22 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acetyl iodide | |
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Record name | Acetyl iodide | |
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Record name | Acetyl iodide | |
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Record name | Acetyl iodide | |
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Record name | Acetyl iodide | |
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Record name | ACETYL IODIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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